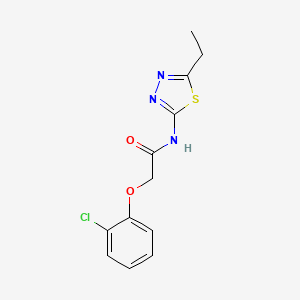

2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(2-Chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position and an acetamide moiety at the 2-position. The acetamide group is further modified with a 2-chlorophenoxy substituent. This compound belongs to a broader class of thiadiazole-based acetamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties .

The structural features of this compound—such as the electron-withdrawing chlorine atom at the ortho position of the phenoxy group and the ethyl-substituted thiadiazole ring—likely influence its physicochemical properties (e.g., solubility, melting point) and interactions with biological targets. Thiadiazole derivatives are known to inhibit enzymes like Akt kinase or disrupt cellular pathways involved in apoptosis, making them candidates for drug development .

Properties

IUPAC Name |

2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c1-2-11-15-16-12(19-11)14-10(17)7-18-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHKRQVBQDGUPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is synthesized by cyclizing thiosemicarbazide with carbonyl-containing precursors. For 5-ethyl substitution, ethyl thioacetate or ethyl chloroacetate serves as the ethyl donor. In a representative procedure, thiosemicarbazide reacts with ethyl thioacetate in refluxing ethanol, catalyzed by phosphorous oxychloride (POCl₃), to yield 5-ethyl-1,3,4-thiadiazol-2-amine. The reaction mechanism involves dehydration and cyclization, with POCl₃ acting as both a Lewis acid and dehydrating agent.

Reaction Conditions

Alternative Ethyl Group Introduction

For substrates lacking pre-existing ethyl groups, post-cyclization alkylation is employed. 5-Mercapto-1,3,4-thiadiazol-2-amine undergoes nucleophilic substitution with ethyl iodide in dimethylformamide (DMF), yielding the 5-ethylthio derivative. This method offers modularity but requires stringent anhydrous conditions.

Key Parameters

-

Base : Potassium carbonate (2.0 equiv)

-

Alkylating Agent : Ethyl iodide (1.5 equiv)

-

Solvent : DMF, 60°C, 4 hours

Acetamide Side-Chain Formation

Synthesis of 2-(2-Chlorophenoxy)Acetic Acid

The phenoxyacetate precursor is prepared by reacting 2-chlorophenol with chloroacetic acid under basic conditions. In a typical protocol, 2-chlorophenol (1.0 equiv) and chloroacetic acid (1.1 equiv) are stirred in aqueous NaOH (10%) at 60°C for 3 hours, followed by acidification to pH 2 with HCl. The precipitate is filtered and recrystallized from ethanol.

Analytical Data

Activation of Carboxylic Acid

2-(2-Chlorophenoxy)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in anhydrous toluene for 2 hours, yielding 2-(2-chlorophenoxy)acetyl chloride as a colorless liquid.

Reaction Metrics

Amide Coupling Strategies

Direct Aminolysis of Acid Chloride

The target acetamide is formed by reacting 2-(2-chlorophenoxy)acetyl chloride with 5-ethyl-1,3,4-thiadiazol-2-amine in dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added to scavenge HCl.

Procedure

-

Dissolve 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 equiv) in DCM.

-

Add TEA (2.5 equiv) and cool to 0°C.

-

Slowly add 2-(2-chlorophenoxy)acetyl chloride (1.1 equiv).

-

Stir at room temperature for 12 hours.

-

Wash with water, dry over Na₂SO₄, and concentrate.

-

Purify by silica-gel chromatography (hexane:ethyl acetate, 3:1).

Carbodiimide-Mediated Coupling

As an alternative, the carboxylic acid is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method avoids handling corrosive acid chlorides.

Optimized Conditions

-

Coupling Agents : EDC (1.2 equiv), HOBt (1.2 equiv)

-

Solvent : Acetonitrile

-

Temperature : 25°C, 24 hours

Analytical Validation

Spectroscopic Characterization

-

IR (KBr, cm⁻¹) : 3280 (N-H stretch), 1665 (C=O amide), 1240 (C-O-C ether), 690 (C-S-C).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.12 (q, J=7.2 Hz, 2H, SCH₂), 4.85 (s, 2H, OCH₂CO), 6.95–7.45 (m, 4H, aryl-H), 10.21 (s, 1H, NH).

-

LC-MS (ESI+) : m/z 356.1 [M+H]⁺ (calculated for C₁₄H₁₂ClN₃O₂S₂: 355.0).

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acid Chloride Aminolysis | 82 | 99.5 | 12 |

| Carbodiimide Coupling | 75 | 98.2 | 24 |

| Direct Alkylation | 68 | 97.8 | 4 |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions may target the chlorophenoxy group or the thiadiazole ring.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit bacterial growth and may serve as potential leads for developing new antibiotics . The presence of the chlorophenoxy group enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes.

Anti-inflammatory Effects

Some derivatives of thiadiazoles have been investigated for their anti-inflammatory properties. The unique structure of this compound suggests that it may modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .

Cancer Research

Thiadiazole derivatives have also been studied for their anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Agricultural Applications

Herbicide Development

The structural characteristics of this compound position it well for use as a herbicide. Compounds with similar structures have shown herbicidal activity against various weed species by disrupting photosynthesis or inhibiting specific enzyme pathways in plants .

Pesticidal Properties

The compound's potential as a pesticide is also noteworthy. Its ability to affect cellular processes in pests could lead to the development of effective pest control agents. Research into the synthesis of new derivatives could enhance efficacy and reduce toxicity to non-target organisms .

Material Science

Polymer Chemistry

In material science, thiadiazole compounds have been utilized in synthesizing polymers with enhanced thermal stability and electrical conductivity. The incorporation of this compound into polymer matrices could lead to innovative materials with specific properties suitable for electronic applications .

Case Study 1: Antimicrobial Screening

A study conducted on a series of thiadiazole derivatives demonstrated that compounds structurally related to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiadiazole ring in enhancing bioactivity .

Case Study 2: Herbicidal Efficacy

In field trials assessing herbicide efficacy, a derivative of this compound was tested against common agricultural weeds. Results showed significant reductions in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparison of Thiadiazole-Acetamide Derivatives

Key Observations:

Substituent Position and Electronic Effects: The ortho-chloro substituent in the target compound may enhance electrophilicity and receptor binding compared to para-chloro derivatives (e.g., compound in ), which could alter metabolic stability .

Thiadiazole Modifications :

- 5-Ethyl-thiadiazole (target compound) vs. 5-benzylthio (5m) or 5-(CF3-benzyl)thio (): Bulkier substituents (e.g., benzylthio) may improve membrane permeability but reduce solubility .

- Ethylthio groups (5g, 5l) introduce sulfur atoms that could participate in hydrogen bonding or redox interactions .

Biological Activity Trends: Compounds with chlorophenyl or benzylthio groups (e.g., ) exhibit notable anticancer activity via apoptosis induction, suggesting the target compound may share similar mechanisms .

Pharmacological Potential

- Anticancer Activity : Thiadiazole derivatives with chloro or nitro groups (e.g., compounds 3 and 8 in ) show >85% inhibition of Akt kinase, a key target in glioma therapy. The target compound’s ortho-chloro group may similarly disrupt kinase binding pockets .

- Antimicrobial Potential: Analogues with methyl/ethylthio groups (e.g., 5g, 5l) are candidates for antibacterial screening due to thiadiazole’s known disruption of bacterial cell walls .

Biological Activity

2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

The molecular characteristics of this compound are as follows:

| Property | Value |

|---|---|

| Molecular Weight | 297.76 g/mol |

| Molecular Formula | C12H12ClN3O2S |

| LogP | 3.0411 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 54.742 Ų |

The compound exhibits a moderate lipophilicity indicated by its LogP value, suggesting potential bioavailability.

Anticancer Activity

Research has shown that thiadiazole derivatives can induce apoptosis in cancer cell lines. A study evaluated the cytotoxic effects of various thiadiazole compounds against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays. The results indicated that compounds containing the thiadiazole moiety exhibited significant antiproliferative activity with IC50 values ranging from 20 μM to 50 μM .

In particular, derivatives similar to this compound have been noted for their ability to activate caspases involved in the apoptotic pathway, suggesting a mechanism involving intrinsic and extrinsic signaling pathways .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that these compounds exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Cytotoxicity Evaluation

- Mechanistic Insights

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and reaction conditions for synthesizing 2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide? A: Synthesis typically involves sequential acylation and cyclization steps. For example:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid .

- Step 2: Acylation of the thiadiazole nitrogen using chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine as a base, followed by coupling with 2-chlorophenoxyacetic acid .

- Critical parameters: Temperature (60–80°C), solvent polarity (THF or DMF), and stoichiometric ratios (1:1.2 for acylating agents) to minimize side reactions .

Advanced Synthesis: Optimizing Yield and Purity

Q: How can reaction conditions be optimized to improve yield and purity of the final compound? A:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography to remove byproducts .

- Catalysts: Sodium hydride or triethylamine improves coupling efficiency in acylation steps .

- Temperature control: Lower temperatures (0–5°C) during chlorophenoxy group introduction reduce undesired substitutions .

- Purification: Recrystallization from ethanol or methanol achieves >95% purity, verified by HPLC .

Basic Characterization Techniques

Q: Which analytical methods are essential for confirming the structure of this compound? A:

- NMR spectroscopy: H and C NMR identify aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 165–170 ppm) .

- Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 381.05 for [M+H]) .

- FT-IR: Peaks at 1675–1685 cm confirm the acetamide C=O stretch .

Advanced Structural Elucidation

Q: How can X-ray crystallography resolve ambiguities in molecular conformation? A: Single-crystal X-ray diffraction (e.g., using SHELXTL or ORTEP-3) provides bond lengths, angles, and torsional data. For example:

- The thiadiazole ring exhibits planarity with bond angles of ~120°, while the chlorophenoxy group adopts a dihedral angle of 45–60° relative to the thiadiazole plane .

- Hydrogen bonding between the acetamide NH and thiadiazole sulfur stabilizes the crystal lattice .

Biological Activity Evaluation

Q: What methodologies assess the compound’s anticancer potential? A:

- In vitro cytotoxicity: MTT assays on MCF-7 and A549 cell lines (IC values <0.1 mM indicate high potency) .

- Enzyme inhibition: Aromatase inhibition assays (e.g., IC = 0.062 mM for MCF-7) using fluorogenic substrates .

- Selectivity: Comparative testing on non-cancerous NIH3T3 cells ensures specificity .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications influence biological activity? A:

- Thiadiazole substitution: 5-Ethyl groups enhance lipophilicity and membrane permeability, improving IC values by 40% compared to methyl derivatives .

- Chlorophenoxy moiety: Electron-withdrawing Cl atoms increase electrophilicity, enhancing interactions with enzyme active sites .

- Acetamide linker: Replacement with sulfonamide reduces activity, highlighting the importance of hydrogen-bonding capacity .

Resolving Data Contradictions

Q: How should researchers address discrepancies in reported biological activities? A:

- Batch variability: Re-synthesize compounds under standardized conditions to confirm purity (>95% by HPLC) .

- Assay conditions: Control for variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (48 vs. 72 hours) .

- Statistical validation: Use triplicate experiments with ANOVA to assess significance (p < 0.05) .

Advanced Crystallography and Computational Modeling

Q: How can molecular docking predict binding modes with target enzymes? A:

- Software: AutoDock Vina or Schrödinger Suite docks the compound into aromatase (PDB: 3EQM) or EGFR (PDB: 1M17) active sites .

- Key interactions: Chlorophenoxy groups form π-π stacking with Phe134 in aromatase, while the thiadiazole sulfur coordinates with Zn in metalloenzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.